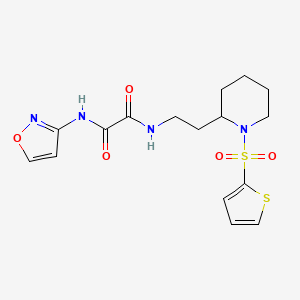
N1-(isoxazol-3-yl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each targeting a specific functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex. The isoxazole and thiophene rings are aromatic and contribute to the compound’s stability. The piperidine ring is a common motif in many pharmaceuticals and could influence the compound’s biological activity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the oxalamide group might be hydrolyzed under acidic or basic conditions. The thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by its functional groups .Scientific Research Applications
Antimicrobial Properties
Oxazole derivatives often exhibit antimicrobial activity. Researchers have synthesized various oxazole compounds and screened them for their effectiveness against bacteria and fungi. The compound may have potential as an antimicrobial agent, contributing to the fight against infectious diseases .
Anticancer Potential
Certain oxazole derivatives demonstrate promising anticancer properties. These compounds can interfere with cancer cell growth, proliferation, and metastasis. Investigating the effects of our compound on cancer cell lines could reveal its therapeutic potential in oncology .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases. Oxazole derivatives have been explored as anti-inflammatory agents. Our compound might modulate inflammatory pathways, making it relevant for conditions like arthritis, asthma, and autoimmune disorders .
Antidiabetic Activity
Given the rising prevalence of diabetes, compounds with antidiabetic properties are of great interest. Oxazole derivatives have been investigated for their effects on glucose metabolism and insulin sensitivity. Our compound could potentially contribute to diabetes management .
Antioxidant Capacity
Oxazoles often possess antioxidant properties, protecting cells from oxidative stress. Antioxidants play a vital role in preventing age-related diseases and maintaining overall health. Evaluating our compound’s antioxidant activity would be valuable .
COX-2 Inhibition
The cyclooxygenase-2 (COX-2) enzyme is associated with inflammation and pain. Some oxazole-containing compounds act as COX-2 inhibitors, providing an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Investigating our compound’s COX-2 inhibitory potential could lead to novel pain management strategies .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S2/c21-15(16(22)18-13-7-10-25-19-13)17-8-6-12-4-1-2-9-20(12)27(23,24)14-5-3-11-26-14/h3,5,7,10-12H,1-2,4,6,8-9H2,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHKOJQWMMWIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=NOC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2773585.png)
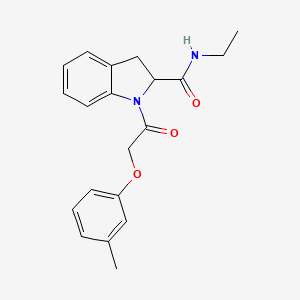
![5,6-Dimethyl-3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2773588.png)
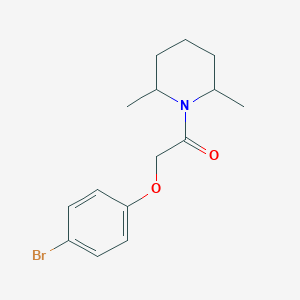
![t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate](/img/structure/B2773591.png)
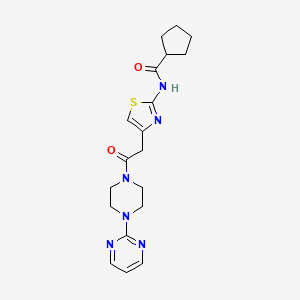

![3,4,5-triethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2773595.png)

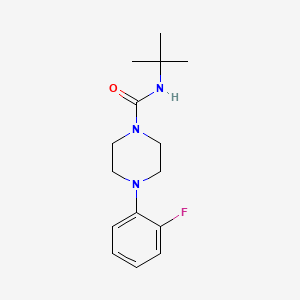
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2773603.png)
![3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2773604.png)